CYY292 Achieves Superior In Vivo Tumor Growth Inhibition at Half the Dose Compared to AZD4547 in Orthotopic GBM Model
In a direct head-to-head in vivo comparison using a U87MG glioblastoma orthotopic mouse xenograft model, CYY292 administered at 15 mg/kg inhibited tumor growth more effectively than AZD4547 administered at 30 mg/kg over two consecutive weeks of treatment [1][2]. CYY292 treatment also efficiently reduced GBM cell proliferation and increased survival in orthotopic GBM models [1].
| Evidence Dimension | In vivo tumor growth inhibition efficacy |
|---|---|
| Target Compound Data | CYY292: 15 mg/kg, 2 weeks, n=6 mice |
| Comparator Or Baseline | AZD4547: 30 mg/kg, 2 weeks, n=6 mice |
| Quantified Difference | CYY292 at 15 mg/kg achieved greater tumor growth inhibition than AZD4547 at 30 mg/kg |
| Conditions | U87MG orthotopic mouse xenograft model; treatment for two consecutive weeks |
Why This Matters
Superior in vivo efficacy at a lower dose indicates higher therapeutic index and potential for reduced off-target toxicity in preclinical GBM studies.
- [1] Bi Y, Zheng R, Hu J, et al. A novel FGFR1 inhibitor CYY292 suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3β/snail signaling axis. Genes & Diseases. 2024;11(1):479-494. doi:10.1016/j.gendis.2023.02.035. View Source
- [2] PMC Figure 6: CYY292 (15 mg/kg) or AZD4547 (30 mg/kg) for two consecutive weeks (n = 6 mice, each). Differences tested using Mann–Whitney U test. View Source
